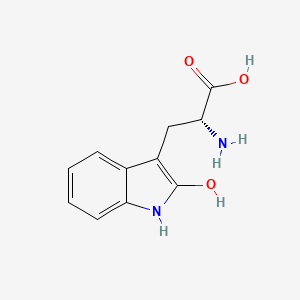![molecular formula C9H10N2O3 B1504143 2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester CAS No. 933722-83-9](/img/structure/B1504143.png)
2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions. The reaction conditions often require the use of catalysts, such as palladium or platinum, to facilitate the formation of the naphthyridine ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Research has shown that naphthyridines exhibit biological activity, including anticancer, anti-inflammatory, and antimicrobial properties. This compound may be used in the development of new drugs targeting various diseases.
Medicine: Due to its potential biological activity, 2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester is being investigated for its therapeutic applications. It may be used in the treatment of cancer, infections, and inflammatory conditions.
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. It may also find applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridine-3-carboxylic acid methyl ester
2-Hydroxy-1,6-naphthyridine-3-carboxylic acid methyl ester
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carboxylic acid methyl ester
Uniqueness: 2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester is unique due to its specific hydroxy and tetrahydro groups, which contribute to its distinct chemical and biological properties compared to other naphthyridines.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
933722-83-9 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8-6(9(13)14)3-5-4-10-2-1-7(5)11-8/h3,10H,1-2,4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ZKNIGOPVWZASFG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(CCNC2)NC1=O |
Kanonische SMILES |
C1CNCC2=C1NC(=O)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)



![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)



